3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione is a compound with a complex structure that includes a thiolane ring, dimethylamino groups, and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione typically involves the reaction of dimethylamine with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives
Scientific Research Applications
3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-{[3-(dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione
- 3-{[2-(dimethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione
- 3-{[3-(dimethylamino)-2-hydroxypropyl]amino}-1lambda6-thiolane-1,1-dione
Uniqueness
3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
507456-19-1 |
---|---|
Molecular Formula |
C7H15N3O2S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C7H15N3O2S2/c1-10(2)9-7(13)8-6-3-4-14(11,12)5-6/h6H,3-5H2,1-2H3,(H2,8,9,13) |
InChI Key |
SKOCIOIHCQRNGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=S)NC1CCS(=O)(=O)C1 |
solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.